molecular formula C17H26F2N4O4 B2601361 Tert-butyl (1-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-1-oxopropan-2-yl)carbamate CAS No. 2034202-21-4

Tert-butyl (1-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-1-oxopropan-2-yl)carbamate

Cat. No.: B2601361
CAS No.: 2034202-21-4
M. Wt: 388.416
InChI Key: UYCBLVYBYVXYQR-UHFFFAOYSA-N
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Description

Tert-butyl (1-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-1-oxopropan-2-yl)carbamate: is a complex organic compound that features a tert-butyl group, a difluorocyclohexyl moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-1-oxopropan-2-yl)carbamate typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions, often involving dehydrating agents.

    Introduction of the Difluorocyclohexyl Group: This step may involve the reaction of cyclohexane derivatives with fluorinating agents to introduce the difluoro groups.

    Coupling Reactions: The oxadiazole and difluorocyclohexyl moieties are then coupled using suitable linkers and catalysts.

    Carbamate Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring or the difluorocyclohexyl moiety.

    Reduction: Reduction reactions may target the oxadiazole ring or the carbonyl group in the carbamate.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the difluorocyclohexyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives with additional oxygen functionalities, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in treating certain diseases or conditions.

Industry

In industrial applications, the compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of tert-butyl (1-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The oxadiazole ring and difluorocyclohexyl group are likely to play key roles in these interactions, potentially affecting various biochemical pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (4,4-difluorocyclohexyl)methylcarbamate
  • Other oxadiazole derivatives

Uniqueness

Compared to similar compounds, tert-butyl (1-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-1-oxopropan-2-yl)carbamate stands out due to its unique combination of structural features

Properties

IUPAC Name

tert-butyl N-[1-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methylamino]-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26F2N4O4/c1-10(21-15(25)26-16(2,3)4)14(24)20-9-12-22-13(23-27-12)11-5-7-17(18,19)8-6-11/h10-11H,5-9H2,1-4H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCBLVYBYVXYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC(=NO1)C2CCC(CC2)(F)F)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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